3-Cyclohexylisoxazole

Lipophilicity Drug-likeness Membrane permeability

3-Cyclohexylisoxazole (CAS 33919-07-2, molecular formula C9H13NO, molecular weight 151.21 g·mol⁻¹) is a 3-substituted isoxazole heterocycle bearing a cyclohexyl group at the ring position adjacent to the oxygen atom. It belongs to the broader isoxazole family—five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms—and is commercially available at a minimum purity of 95%.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B12882079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylisoxazole
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NOC=C2
InChIInChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h6-8H,1-5H2
InChIKeyWFKULAPNXJUMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylisoxazole (CAS 33919-07-2): Physicochemical Identity and Procurement Baseline for C9H13NO Isoxazole Scaffolds


3-Cyclohexylisoxazole (CAS 33919-07-2, molecular formula C9H13NO, molecular weight 151.21 g·mol⁻¹) is a 3-substituted isoxazole heterocycle bearing a cyclohexyl group at the ring position adjacent to the oxygen atom . It belongs to the broader isoxazole family—five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms—and is commercially available at a minimum purity of 95% . The compound serves as a non-planar, lipophilic building block with a computed density of 1.031 g·cm⁻³ and a predicted boiling point of approximately 252.6 °C at 760 mmHg . Its closest structural analogs include 3-methylisoxazole (CAS 30842-90-1), 3-phenylisoxazole (CAS 1006-65-1), and 3-tert-butylisoxazole, each occupying distinct regions of lipophilic and conformational space relevant to medicinal chemistry and agrochemical design.

Why 3-Cyclohexylisoxazole Cannot Be Replaced by 3-Methyl-, 3-Phenyl-, or 3-tert-Butylisoxazole in Structure-Driven Research Programs


Isoxazole derivatives with different 3-position substituents exhibit quantitatively distinct lipophilicity (LogP), boiling point, density, and conformational behavior that preclude casual interchange . The cyclohexyl group imparts an ACD/LogP of approximately 2.05 (for the 5-amino derivative) to over 3.0 (for the 5-chloromethyl derivative), roughly 1.3–2.5 log units higher than 3-methylisoxazole (ACD/LogP = 0.54) and 0.4–1.4 log units higher than 3-phenylisoxazole (ACD/LogP = 1.68) . This lipophilicity shift directly impacts membrane permeability, metabolic stability, and target binding. Furthermore, the cyclohexyl group adopts a chair conformation with a preference for equatorial orientation of the isoxazole ring, introducing steric and conformational constraints absent in planar aromatic or small alkyl substituents [1]. These differences are not cosmetic; they govern whether a compound enters a given binding pocket, resists oxidative metabolism, or partitions into a specific biological compartment.

Quantitative Differentiation Evidence for 3-Cyclohexylisoxazole Versus Its Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 3-Cyclohexylisoxazole vs. 3-Methylisoxazole vs. 3-Phenylisoxazole

The 5-amino derivative of 3-cyclohexylisoxazole (5-amino-3-cyclohexylisoxazole, CAS 500766-46-1) exhibits an ACD/LogP of 2.05, while the 5-chloromethyl derivative (CAS 64988-76-7) exhibits a LogP of 3.07–3.46 depending on the estimation method [1]. In comparison, 3-methylisoxazole has an ACD/LogP of only 0.54, and 3-phenylisoxazole has an ACD/LogP of 1.68, both computed using the same ACD/Labs Percepta platform . The 5-amino-3-cyclohexylisoxazole is therefore approximately 1.5 log units (∼32-fold) more lipophilic than 3-methylisoxazole and approximately 0.37 log units (∼2.3-fold) more lipophilic than 3-phenylisoxazole. The 5-chloromethyl derivative is approximately 2.5–2.9 log units (∼300–800-fold) more lipophilic than 3-methylisoxazole.

Lipophilicity Drug-likeness Membrane permeability

Boiling Point Differentiation: 3-Cyclohexylisoxazole Possesses Intermediate Volatility Between Methyl and Phenyl Analogs

3-Cyclohexylisoxazole has a computed boiling point of 252.6 °C at 760 mmHg . In comparison, 3-methylisoxazole boils at approximately 118.7 °C, and 3-phenylisoxazole boils at approximately 279.6 °C under the same pressure conditions . This places 3-cyclohexylisoxazole approximately 134 °C higher than the methyl analog and approximately 27 °C lower than the phenyl analog. The density follows a similar trend: 1.031 g·cm⁻³ for 3-cyclohexylisoxazole, versus 1.0 g·cm⁻³ for 3-methylisoxazole and 1.1 g·cm⁻³ for 3-phenylisoxazole .

Volatility Purification Formulation

Conformational Differentiation: Chair Conformation of Cyclohexyl Introduces Steric Bulk and Conformational Locking Absent in Planar Aromatic or Small Alkyl Substituents

The cyclohexyl substituent in 3-cyclohexylisoxazole predominantly adopts a chair conformation, with the isoxazole ring preferentially occupying the equatorial position to minimize 1,3-diaxial steric interactions [1]. This contrasts with 3-phenylisoxazole, where the phenyl ring is planar and engages in π-π stacking interactions, and with 3-methylisoxazole, which presents minimal steric bulk. The conformational free energy difference (A-value) for a cyclohexyl substituent is approximately 2.15 kcal·mol⁻¹ favoring the equatorial conformer, meaning the isoxazole ring is conformationally locked in a well-defined spatial orientation rather than freely rotating as in the methyl analog [2].

Conformational analysis Steric effects Binding pocket compatibility

MRP1 Multidrug Resistance Modulation: Cyclohexyl-Linked Isoxazole Scaffolds Demonstrate Sub-Micromolar Potency with >1000-Fold Transporter Selectivity

Structure-activity relationship (SAR) studies on tricyclic isoxazole series identified cyclohexyl-based linkers as critical for potent and selective MRP1 modulation [1]. Compound 21b, a cyclohexyl-linked tricyclic isoxazole, reversed drug resistance to the MRP1 substrate doxorubicin in HeLa-T5 cells with an EC₅₀ of 0.093 µM, while showing no inherent cytotoxicity [1]. The same compound inhibited ATP-dependent, MRP1-mediated LTC₄ uptake into membrane vesicles with an EC₅₀ of 0.064 µM and demonstrated 1115-fold selectivity against the related transporter P-glycoprotein in HL60/Adr and HL60/Vinc cells [1]. When dosed in combination with vincristine in vivo, 21b produced tumor regression and growth delay in MRP1-overexpressing tumors [1]. While this data pertains to a tricyclic analog rather than the monocyclic 3-cyclohexylisoxazole itself, it establishes the cyclohexyl-isoxazole motif as a privileged pharmacophore for MRP1 transporter modulation.

Multidrug resistance MRP1 inhibition Cancer pharmacology

Synthetic Versatility: 5-(Chloromethyl)-3-cyclohexylisoxazole as a Derivatizable Building Block with Hydrogen Bond Acceptor Capacity

5-(Chloromethyl)-3-cyclohexylisoxazole (CAS 64988-76-7, MW 199.68, LogP 3.07–3.46) features a chloromethyl handle at the 5-position that enables nucleophilic substitution for further functionalization, while the isoxazole ring provides 2 hydrogen bond acceptor sites (N and O) with 0 hydrogen bond donors, and a topological polar surface area (TPSA) of 26.0 Ų . In comparison, unsubstituted 3-cyclohexylisoxazole lacks a reactive handle, limiting direct derivatization. 3-Methylisoxazole offers the same H-bond acceptor count (2) and TPSA (26 Ų) but with approximately 100–800-fold lower lipophilicity, constraining its utility for hydrophobic target engagement . The combination of a reactive chloromethyl group, elevated LogP, and the conformational properties of the cyclohexyl ring makes this derivative a strategically distinct building block for fragment-growing campaigns targeting hydrophobic enzyme pockets.

Chemical biology Fragment-based drug discovery Covalent inhibitors

Antiaggregatory Activity: 3-Pyridyl-5-cyclohexylisoxazole Patented as Platelet Aggregation Inhibitor with Defined Concentration Range

Russian patent RU2726127C1 (2020) discloses 3-(3-pyridyl)-5-cyclohexylisoxazole as an antiaggregatory agent [1]. The broader series of 5-substituted 3-pyridylisoxazoles, including the 5-cyclohexyl derivative, demonstrated in vitro antiaggregatory activity in the concentration range of 6×10⁻⁶ to 6×10⁻⁴ mol·L⁻¹ (approximately 1.5–151 µg·mL⁻¹ for the 5-cyclohexyl analog) toward human platelet-rich blood plasma with arachidonic acid as the aggregation inductor [2][3]. SAR analysis revealed spatial constraints for alkyl substituents at position 5, indicating that the cyclohexyl group occupies a specific steric volume optimal for activity that smaller (e.g., methyl, isobutyl) or larger (e.g., naphthyl) substituents cannot replicate [3].

Platelet aggregation Antithrombotic Cardiovascular

Evidence-Backed Research and Procurement Scenarios for 3-Cyclohexylisoxazole and Its Derivatives


Fragment-Based Drug Discovery Targeting Hydrophobic Enzyme Pockets

3-Cyclohexylisoxazole and its 5-chloromethyl derivative are suitable starting points for fragment-growing campaigns against targets with hydrophobic binding sites, such as MRP1 transporters or LPA receptors. The LogP advantage of 1.5–2.9 log units over 3-methylisoxazole—translating to approximately 30–800-fold higher lipophilicity—makes these compounds better suited for occupying lipophilic sub-pockets [1][2]. The chair conformation of the cyclohexyl group provides a steric profile distinct from planar aromatic fragments, offering a three-dimensionality metric (Fsp³) that is increasingly valued in lead generation to avoid flat, aromatic compound series associated with poor developability [3].

Synthesis of MRP1-Selective Modulators for Multidrug Resistance Reversal

The validated potency of cyclohexyl-linked tricyclic isoxazoles as MRP1 modulators (EC₅₀ = 0.093 µM, 1115-fold selectivity over P-glycoprotein) [1] supports the use of 3-cyclohexylisoxazole as a key synthetic intermediate in medicinal chemistry programs targeting ABC transporter-mediated drug resistance. Researchers can functionalize the 5-position (e.g., via the chloromethyl derivative) to elaborate toward tricyclic or bicyclic analogs while retaining the cyclohexyl-isoxazole core that SAR studies have identified as critical for MRP1 potency and selectivity [1].

Development of Antiplatelet Agents Based on 5-Cyclohexylisoxazole Scaffolds

The patent RU2726127C1 explicitly claims 3-(3-pyridyl)-5-cyclohexylisoxazole as an antiaggregatory agent, with related 5-substituted 3-pyridylisoxazoles showing in vitro activity in the 6×10⁻⁶–6×10⁻⁴ mol·L⁻¹ range [1][2]. This provides a defined intellectual property landscape and a specific biological application for 5-cyclohexylisoxazole derivatives. Procurement of 3-cyclohexylisoxazole as a starting material enables the synthesis of focused libraries around this scaffold for cardiovascular drug discovery programs.

Building Block Procurement for Parallel Synthesis and Library Production

The 5-chloromethyl derivative (CAS 64988-76-7), available from Sigma-Aldrich as AldrichCPR product CBR01362 and from multiple other suppliers at ≥95% purity [1][2], provides an immediate reactive handle for parallel amination, etherification, or thioetherification reactions. Its boiling point of 322 °C at 760 mmHg, density of 1.145 g·cm⁻³, and LogP of 3.07–3.46 [3] make it amenable to standard organic synthesis workflows without the volatility hazards of lower-boiling isoxazole building blocks (cf. 3-methylisoxazole, bp 119 °C, flash point 21 °C).

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